molecular formula C11H26N2O B14202989 3-{Methyl[6-(methylamino)hexyl]amino}propan-1-OL CAS No. 875614-51-0

3-{Methyl[6-(methylamino)hexyl]amino}propan-1-OL

Katalognummer: B14202989
CAS-Nummer: 875614-51-0
Molekulargewicht: 202.34 g/mol
InChI-Schlüssel: KAXLVCBFUADQOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{Methyl[6-(methylamino)hexyl]amino}propan-1-OL is a chemical compound with the molecular formula C11H26N2O. It is an alkanolamine, which means it contains both amine and alcohol functional groups. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Methyl[6-(methylamino)hexyl]amino}propan-1-OL typically involves the reaction of 6-(methylamino)hexylamine with 3-chloropropan-1-ol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to around 50-60°C to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-{Methyl[6-(methylamino)hexyl]amino}propan-1-OL undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-{Methyl[6-(methylamino)hexyl]amino}propan-1-OL has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-{Methyl[6-(methylamino)hexyl]amino}propan-1-OL involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain enzymes and receptors, modulating their activity. It can also participate in hydrogen bonding and electrostatic interactions, influencing the structure and function of biomolecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-{Methyl[6-(methylamino)hexyl]amino}propan-1-OL is unique due to its specific combination of functional groups and molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .

Eigenschaften

CAS-Nummer

875614-51-0

Molekularformel

C11H26N2O

Molekulargewicht

202.34 g/mol

IUPAC-Name

3-[methyl-[6-(methylamino)hexyl]amino]propan-1-ol

InChI

InChI=1S/C11H26N2O/c1-12-8-5-3-4-6-9-13(2)10-7-11-14/h12,14H,3-11H2,1-2H3

InChI-Schlüssel

KAXLVCBFUADQOE-UHFFFAOYSA-N

Kanonische SMILES

CNCCCCCCN(C)CCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.